molecular formula C15H21NOS B5786586 1-{3-[(4-methylphenyl)thio]propanoyl}piperidine

1-{3-[(4-methylphenyl)thio]propanoyl}piperidine

Cat. No. B5786586
M. Wt: 263.4 g/mol
InChI Key: LUZQVEVUZYZGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(4-methylphenyl)thio]propanoyl}piperidine is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as MPTP or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP has also been used as a tool in scientific research to study the mechanisms of Parkinson's disease and to develop potential treatments for this condition.

Mechanism of Action

MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates inside the cells, leading to their destruction. This process is similar to the mechanism of action of the herbicide paraquat, which is also a potent neurotoxin.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been found to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease and to develop potential treatments for this condition. However, MPTP is a potent neurotoxin that can be dangerous if mishandled. Additionally, MPTP-induced Parkinson's disease-like symptoms in animal models may not fully replicate the human condition, limiting the translational potential of this research.

Future Directions

Future research on MPTP may focus on developing safer and more effective methods for inducing Parkinson's disease-like symptoms in animal models, as well as on identifying potential treatments for this condition. Additionally, MPTP may be used as a tool to study the mechanisms of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Synthesis Methods

MPTP can be synthesized using a variety of methods, including the reaction of 1-methyl-4-phenylpyridinium ion with thiol compounds such as 4-methylthiophenol. The resulting product is then reduced to form 1-methyl-4-phenyl-2,3-dihydropyridine, which can be oxidized to form MPTP.

Scientific Research Applications

MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the effects of Parkinson's disease on the brain and to develop potential treatments for this condition.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-13-5-7-14(8-6-13)18-12-9-15(17)16-10-3-2-4-11-16/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZQVEVUZYZGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.